molecular formula C25H22FN3O B2792351 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 848063-89-8

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No.: B2792351
CAS No.: 848063-89-8
M. Wt: 399.469
InChI Key: NIBKLEOQERPEDY-UHFFFAOYSA-N
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Description

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the 2-fluorobenzyl group: This step involves the alkylation of the benzimidazole core with 2-fluorobenzyl bromide under basic conditions.

    Formation of the pyrrolidin-2-one ring: This can be done by reacting the intermediate with a suitable pyrrolidinone precursor under acidic or basic conditions.

    Introduction of the m-tolyl group: This final step involves the coupling of the intermediate with m-tolyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.

    Pyrrolidinone derivatives: Compounds with similar pyrrolidinone rings but different substituents.

Uniqueness

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-7-6-9-20(13-17)28-16-19(14-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-18-8-2-3-10-21(18)26/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBKLEOQERPEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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